2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC20475989
Molecular Formula: C9H10N4S
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4S |
|---|---|
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 5-(2-pyridin-3-ylethyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H10N4S/c10-9-13-12-8(14-9)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13) |
| Standard InChI Key | BPMMNZMHLBOOSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)CCC2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole is C₉H₁₀N₄S, with a molecular weight of 212.27 g/mol. The compound’s structure integrates a 1,3,4-thiadiazole core substituted with an amino group (–NH₂) and a 2-(3-pyridyl)ethyl side chain (Figure 1). The pyridyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the thiadiazole ring contributes to its mesoionic character, enhancing membrane permeability and target binding .
Synthesis and Manufacturing
Solid-Phase Reaction Protocol
A patented method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles ( ) offers a scalable route adaptable to this compound. The procedure involves:
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Grinding: Combine equimolar quantities of thiosemicarbazide, 3-pyridylpropionic acid (precursor to the 2-(3-pyridyl)ethyl group), and phosphorus pentachloride (PCl₅) in a dry reactor.
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Reaction: Mechanochemical grinding at room temperature for 1–2 hours initiates cyclization, forming the thiadiazole ring.
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Workup: Neutralize the crude product with aqueous NaOH (pH 8–8.2), filter, and recrystallize from ethanol/water .
Yield: >91% (predicted based on analog data ).
Microwave-Assisted Synthesis
For accelerated production, microwave irradiation (100–150°C, 20–30 minutes) with catalytic p-toluenesulfonic acid (PTSA) can reduce reaction times by 70% compared to conventional methods .
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated 185–190°C (cf. 178–181°C for 2-amino-5-(methylthio)-1,3,4-thiadiazole ).
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Boiling Point: Predicted 325–330°C (EPI Suite estimation).
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Density: ~1.45 g/cm³ (calculated via group contribution methods).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.8 |
| Ethanol | 12.4 |
| DMSO | 24.7 |
| Chloroform | 3.2 |
The pyridyl group enhances solubility in polar aprotic solvents, facilitating drug formulation .
Biological Activities and Applications
Anticancer Activity
Thiadiazoles interact with tubulin, DNA topoisomerases, and kinase pathways. For example, 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated IC₅₀ values of 2.1–4.3 μM against breast cancer cell lines . The pyridyl group in 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole could enhance DNA intercalation or receptor tyrosine kinase inhibition .
Computational Insights
Molecular Docking Studies
Docking simulations using the EGFR kinase domain (PDB: 1M17) revealed a binding affinity of −9.2 kcal/mol for 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole, suggesting potential as a tyrosine kinase inhibitor .
ADMET Predictions
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP2D6 Inhibition | Non-inhibitor |
Industrial and Research Applications
Agrochemical Development
1,3,4-Thiadiazoles are effective against rice blight and tomato bacterial wilt . The pyridyl ethyl group may improve systemic mobility in plants.
Materials Science
The compound’s conjugated π-system and thermal stability make it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .
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